molecular formula C15H15ClN2O2 B13207146 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

Cat. No.: B13207146
M. Wt: 290.74 g/mol
InChI Key: UVFFJTWCGUBWBV-UHFFFAOYSA-N
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Description

3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile (CAS 2060057-97-6) is a synthetic organic compound with a molecular formula of C15H15ClN2O2 and a molecular weight of 290.74 g/mol . This reagent features a complex structure incorporating a piperidine ring, a 2-chlorophenyl group, and a nitrile-functionalized propanenitrile chain, making it a valuable building block in medicinal chemistry and drug discovery research. Its structural framework, particularly the 2-oxopiperidinyl moiety, is of significant interest in the development of pharmacological agents, including Wnt pathway modulators, which are relevant in oncology, stem cell research, and fibrotic diseases . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or to study structure-activity relationships (SAR). The canonical SMILES representation for this compound is N#CC(C)C(C1C(N(C2=CC=CC=C2Cl)CCC1)=O)=O . This product is explicitly intended for Research Use Only and is not classified for human or veterinary therapeutic applications.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

3-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

InChI

InChI=1S/C15H15ClN2O2/c1-10(9-17)14(19)11-5-4-8-18(15(11)20)13-7-3-2-6-12(13)16/h2-3,6-7,10-11H,4-5,8H2,1H3

InChI Key

UVFFJTWCGUBWBV-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile typically involves multi-step organic synthesis, combining key building blocks through acylation, cyclization, and functional group transformations. The core synthetic approach can be summarized as follows:

  • Step 1: Formation of the piperidinone ring substituted with the 2-chlorophenyl group.
    This is usually achieved by starting from a 2-chlorophenyl-substituted amine or precursor that undergoes cyclization to form the 2-oxopiperidine ring system.

  • Step 2: Introduction of the 2-methyl-3-oxopropanenitrile moiety.
    The nitrile-containing side chain is introduced via reaction with a suitable cyanoacetylating agent or a derivative of 2-methyl-3-oxopropanenitrile.

  • Step 3: Final coupling and purification.
    The coupling of the piperidinone intermediate with the nitrile-containing fragment is performed under controlled conditions to ensure the formation of the target compound with high purity and yield.

Detailed Synthetic Route

A representative synthetic route based on literature and patent disclosures is described below:

Step Reaction Description Reagents and Conditions Notes
1 Synthesis of 1-(2-chlorophenyl)piperidin-2-one Starting from 2-chloroaniline, undergoes acylation and cyclization using appropriate acid chlorides and base catalysts Control of temperature and solvent polarity is critical for ring closure
2 Preparation of 2-methyl-3-oxopropanenitrile intermediate Commercially available or synthesized via cyanoacetylation of methyl ketones Purity of nitrile intermediate affects final yield
3 Coupling of piperidinone with 2-methyl-3-oxopropanenitrile Base-mediated condensation in solvents such as dichloromethane or ethanol, often under inert atmosphere Optimization of reaction time and temperature enhances selectivity
4 Purification Chromatographic techniques (e.g., column chromatography) or recrystallization Ensures removal of side products and unreacted starting materials

Reaction Mechanism Insights

  • The nucleophilic attack of the amine nitrogen on an acyl chloride or equivalent leads to the formation of the piperidinone ring.
  • The cyano group in 2-methyl-3-oxopropanenitrile acts as an electrophilic site for condensation with the piperidinone intermediate.
  • Enolate formation at the alpha position to the ketone facilitates carbon-carbon bond formation.
  • The presence of the 2-chlorophenyl substituent influences electronic properties and steric factors, affecting reaction kinetics and product stability.

Data Table Summarizing Key Properties and Synthetic Parameters

Parameter Description
Compound Name 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
CAS Number 2060057-97-6
Key Functional Groups Piperidinone ring, 2-chlorophenyl substituent, ketone, nitrile
Typical Solvents Used Dichloromethane, ethanol, acetonitrile
Reaction Temperature Range 0°C to reflux (depending on step)
Common Catalysts/Bases Triethylamine, sodium hydride, potassium carbonate
Purification Methods Column chromatography, recrystallization
Characterization Techniques Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR)

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with four analogues differing in substituents on the aromatic ring or the piperidinone core.

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile (Target) Not provided C₁₅H₁₄ClN₂O₂ 294.74 2-chlorophenyl, methyl
3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2060021-16-9 C₁₄H₁₂ClFN₂O₂ 294.71 5-chloro-2-fluorophenyl
3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2059966-23-1 C₁₅H₁₆N₂O₂ 256.30 2,3-dimethylphenyl
3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2060044-71-3 C₁₄H₁₂F₂N₂O₂ 278.25 2,6-difluorophenyl

Analysis of Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • 5-Chloro-2-fluorophenyl Derivative (CAS 2060021-16-9) : The combined presence of chlorine and fluorine (both electron-withdrawing) may increase polarity and reduce lipophilicity compared to the target compound, affecting membrane permeability .
  • 2,6-Difluorophenyl Derivative (CAS 2060044-71-3) : Fluorine atoms at the 2- and 6-positions create a symmetrical electron-withdrawing environment, possibly improving resistance to oxidative degradation .
Steric and Conformational Impact
  • The methyl group in the target compound’s 2-oxopropanenitrile moiety may restrict rotational freedom, influencing its binding mode in enzyme-active sites.
  • The dimethylphenyl analogue’s bulkier substituents could sterically hinder interactions with flat binding pockets, reducing potency compared to the target compound .

Research Implications

The structural diversity among these compounds underscores the importance of substituent optimization for tailored applications. For example:

  • Agrochemical Potential: The 2,6-difluorophenyl derivative’s resistance to degradation aligns with trends in fungicide design (e.g., Epoxiconazole, a triazole fungicide with fluorinated aromatic groups) .
  • Pharmaceutical Relevance : The target compound’s methyl group and chlorophenyl moiety may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs .

Biological Activity

3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile, with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

The compound features a unique structure characterized by a chlorophenyl group, a piperidinone ring, and a nitrile group. Its structural formula can be represented as follows:

PropertyValue
Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
IUPAC Name 3-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
CAS Number 2060057-97-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-chlorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product. This method allows for high yield and purity, essential for its application in research and industry.

The biological activity of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been investigated for various activities including:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are crucial in metabolic pathways.
  • Receptor Binding : It may bind to various receptors, modulating their activity and potentially influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in therapeutic applications:

  • Anticancer Activity : In vitro studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures have shown IC50 values in the micromolar range against colorectal carcinoma cells, suggesting that modifications to the piperidinone structure can enhance anticancer properties .
    CompoundCell LineIC50 (µg/mL)
    7f (similar structure)HCT1166.76
    Positive Control5-FU77.15
  • Neuroprotective Effects : Some studies suggest that compounds with similar piperidinone frameworks may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .

Comparison with Similar Compounds

The distinct structural features of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile set it apart from other chlorophenyl derivatives:

Compound NameStructure TypeNotable Activity
1-(2-Chlorophenyl)piperazinePiperazine derivativeAntidepressant
1-(2-Chlorophenyl)biguanide hydrochlorideBiguanide derivativeAntidiabetic
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-onePyrazoline derivativeAnticancer

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